molecular formula C16H18N6O2 B2697358 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 1060183-82-5

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2697358
CAS No.: 1060183-82-5
M. Wt: 326.36
InChI Key: AIEUJAHNIGVDPA-UHFFFAOYSA-N
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Description

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a synthetic compound recognized for its unique triazolopyrimidinone structure

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . The compound’s action leads to a significant alteration in cell cycle progression . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The result of the action of this compound is a significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against certain cell lines . It also induces apoptosis within cells , which can contribute to its potential use as a cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step procedures:

  • Formation of the Triazolopyrimidinone Core: : The initial step usually involves cyclization reactions where triazole and pyrimidine rings are fused.

  • Introduction of the Ethyl and Oxo Groups: : This step involves ethylation and oxidation reactions under controlled conditions.

  • Attachment of the Phenethylacetamide Moiety: : This final step involves coupling reactions using reagents like phenethylamine and acetic anhydride.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale yields. Automation and continuous-flow processes might be employed to ensure consistency and efficiency. Catalysts and advanced purification techniques would also play significant roles in the industrial preparation.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : Conversely, reduction reactions can remove oxygen atoms or introduce hydrogen atoms.

  • Substitution: : Various substituents can be introduced into the compound, especially at reactive sites such as the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, or molecular oxygen.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : Halogenated compounds, organometallic reagents, and acids or bases are often employed.

Major Products Formed

  • Oxidation: : May result in compounds with increased oxygen content.

  • Reduction: : Leads to more hydrogenated versions of the original compound.

  • Substitution: : Produces a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

In Chemistry

  • Used as a model compound for studying triazolopyrimidinone chemistry.

  • Serves as a scaffold for synthesizing new molecules with potential biological activities.

In Biology

  • Investigated for its potential as a bioactive molecule.

  • Studied in cell cultures to understand its effects on cellular processes.

In Medicine

  • Explored for its effects on specific biological targets related to diseases.

In Industry

  • Used in the development of novel materials.

Comparison with Similar Compounds

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific triazolopyrimidinone core and phenethylacetamide moiety. Similar compounds include:

  • 2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: : Differing by a methyl group instead of an ethyl group.

  • 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide: : Missing the ethyl group in the amide portion.

  • 1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl compounds with other substituents: : Featuring various other functional groups in place of the ethyl and phenethylacetamide groups.

This compound stands out for its unique combination of functional groups and structural components, making it a valuable molecule for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-2-22-15-14(19-20-22)16(24)21(11-18-15)10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEUJAHNIGVDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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